(2,3-Dihydro-1,4-benzodioxin-5-yl)methanesulfonamide

Descripción general

Descripción

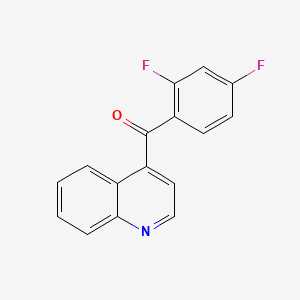

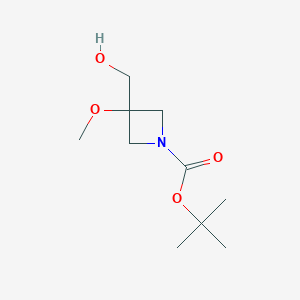

“(2,3-Dihydro-1,4-benzodioxin-5-yl)methanesulfonamide” is a chemical compound . The compound is part of a class of compounds known as sulfonamides, which have a wide range of biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of new sulfonamides and their N-substituted derivatives as possible agents for treating Alzheimer’s disease was reported . The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .Aplicaciones Científicas De Investigación

Antibacterial and Anti-inflammatory Agents

A study focused on the synthesis of sulfonamides bearing a 1,4-benzodioxin ring, showing potential as antibacterial and anti-inflammatory agents. The synthesized compounds demonstrated inhibitory activity against various bacterial strains and lipoxygenase enzyme, indicating their potential as therapeutic agents for inflammatory diseases (Abbasi et al., 2017).

Antiproliferative Activity

Another research synthesized 4-substituted-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methane substituted sulfonamide derivatives, evaluating their in vitro antiproliferative activity against various cancer cell lines. Compounds showed promising activity, indicating potential as antiproliferative agents (Pawar et al., 2017).

Enzyme Inhibition for Therapeutic Applications

Research aimed at investigating the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties revealed significant inhibitory activity against α-glucosidase and acetylcholinesterase enzymes. These findings suggest potential therapeutic applications in managing diseases related to enzyme dysfunction (Abbasi et al., 2019).

Bacterial Biofilm Inhibition

A study synthesized N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides and evaluated their bacterial biofilm inhibitory action against Escherichia coli and Bacillus subtilis. Results indicated suitable inhibitory action against the biofilms of these strains, suggesting applications in preventing bacterial biofilm formation (Abbasi et al., 2020).

Anti-diabetic Agents

Research synthesized new 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides and evaluated their anti-diabetic potential through α-glucosidase enzyme inhibitory studies. The compounds exhibited weak to moderate inhibitory activities, indicating their potential as therapeutic agents for type-2 diabetes (Abbasi et al., 2023).

Mecanismo De Acción

Target of Action

The primary targets of (2,3-Dihydro-1,4-benzodioxin-5-yl)methanesulfonamide are cholinesterase enzymes . These enzymes play a crucial role in nerve function, and their inhibition is a common therapeutic strategy for treating Alzheimer’s disease .

Mode of Action

This compound interacts with its targets, the cholinesterase enzymes, by inhibiting their activity . This inhibition results in an increase in the concentration of acetylcholine, a neurotransmitter, in the brain, which can help improve cognitive function in Alzheimer’s patients .

Biochemical Pathways

The compound affects the cholinergic pathway, which involves the transmission of nerve impulses using acetylcholine as a neurotransmitter . By inhibiting cholinesterase enzymes, this compound prevents the breakdown of acetylcholine, leading to an increase in its concentration and thereby enhancing nerve impulse transmission .

Result of Action

The molecular and cellular effects of this compound’s action include an increase in acetylcholine levels due to the inhibition of cholinesterase enzymes . This can lead to improved cognitive function in Alzheimer’s patients .

Análisis Bioquímico

Biochemical Properties

(2,3-Dihydro-1,4-benzodioxin-5-yl)methanesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes, such as cholinesterases and lipoxygenases . These interactions are crucial for understanding the compound’s potential therapeutic applications and its effects on biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of enzymes involved in metabolic processes, thereby altering the metabolic flux and levels of metabolites within cells . These cellular effects are essential for determining the compound’s potential as a therapeutic agent.

Propiedades

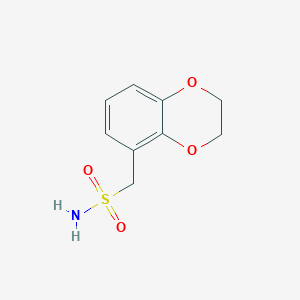

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-5-ylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c10-15(11,12)6-7-2-1-3-8-9(7)14-5-4-13-8/h1-3H,4-6H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFNDRMNDYNQHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

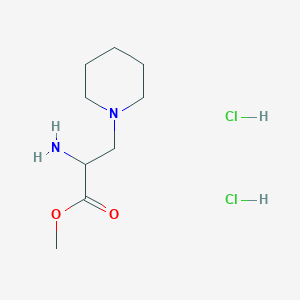

![N-methyl-N-[(piperidin-3-yl)methyl]methanesulfonamide hydrochloride](/img/structure/B1459406.png)

![1-[(3-Bromo-5-chlorophenyl)carbonyl]piperidine](/img/structure/B1459408.png)

![2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1459409.png)